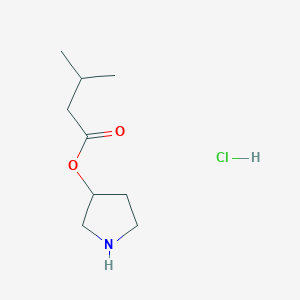

3-Pyrrolidinyl 3-methylbutanoate hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of 3-Pyrrolidinyl 3-methylbutanoate hydrochloride and similar compounds often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . This ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The structure of 3-Pyrrolidinyl 3-methylbutanoate hydrochloride is characterized by the presence of a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Scientific Research Applications

Pharmacology

3-Pyrrolidinyl 3-methylbutanoate hydrochloride: is a compound that has been explored for its potential in pharmacology due to the pyrrolidine ring’s versatility. The pyrrolidine scaffold is known for its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of molecules, and provide increased three-dimensional coverage . This makes it a valuable candidate for the development of new drugs with selective biological activity.

Organic Synthesis

In organic synthesis, 3-Pyrrolidinyl 3-methylbutanoate hydrochloride can be utilized as a building block for constructing complex molecules. The pyrrolidine ring system is often used in the synthesis of bioactive compounds, including those with antiproliferative and antioxidant activities . Its stereogenicity allows for the creation of diverse stereoisomers, which can lead to different biological profiles in drug candidates.

Biochemistry

The role of 3-Pyrrolidinyl 3-methylbutanoate hydrochloride in biochemistry is significant due to the pyrrolidine ring’s non-planarity and pseudorotation phenomenon. These features are crucial for the design of molecules with specific biological functions and can influence the steric factors that affect biological activity .

Medicinal Chemistry

In medicinal chemistry, the pyrrolidine ring, which is part of 3-Pyrrolidinyl 3-methylbutanoate hydrochloride , is a common feature in many clinically active drugs. It is used to modify physicochemical parameters and achieve optimal ADME/Tox results for drug candidates. The compound’s ability to generate structural diversity makes it a key scaffold in drug design .

Analytical Chemistry

3-Pyrrolidinyl 3-methylbutanoate hydrochloride: can be used as a reference standard in analytical chemistry to ensure accurate results in pharmaceutical testing . Its stable chemical structure allows for precise measurements and quality control in various analytical procedures.

Chemical Engineering

In chemical engineering, 3-Pyrrolidinyl 3-methylbutanoate hydrochloride may be involved in the development of processes for the synthesis and purification of chemical compounds. Its properties can influence the design of reactors and separation units to optimize production efficiency .

Safety and Hazards

Future Directions

The pyrrolidine ring, a key component of 3-Pyrrolidinyl 3-methylbutanoate hydrochloride, is widely used in drug discovery . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring, makes it a versatile scaffold for the design of new compounds with different biological profiles . This suggests potential future directions in the development of new drugs using this compound.

properties

IUPAC Name |

pyrrolidin-3-yl 3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-7(2)5-9(11)12-8-3-4-10-6-8;/h7-8,10H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEIKWJKEJGKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyrrolidinyl 3-methylbutanoate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1441555.png)

![4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid](/img/structure/B1441564.png)

![2,2,2-trifluoroethyl N-[2-(4-methylpiperazin-1-yl)phenyl]carbamate hydrochloride](/img/structure/B1441574.png)

![2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B1441576.png)